4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpicolinamide
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Overview
Description
4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpicolinamide is an organic compound with a complex structure that includes an aminomethyl group, a cyclopropoxy group, and a dimethylpicolinamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpicolinamide typically involves multiple steps. One common method includes the reaction of 3-cyclopropoxy-N,N-dimethylpicolinamide with formaldehyde and ammonium chloride to introduce the aminomethyl group. The reaction is usually carried out in the presence of a base such as sodium hydroxide under controlled temperature conditions to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpicolinamide can undergo various chemical reactions, including:
Oxidation: The aminomethyl group can be oxidized to form corresponding imines or amides.
Reduction: The compound can be reduced to form secondary amines.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imines or amides, while reduction can produce secondary amines.
Scientific Research Applications
4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpicolinamide has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpicolinamide involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with active sites of enzymes or receptors, while the cyclopropoxy group may enhance the compound’s binding affinity. The dimethylpicolinamide moiety can contribute to the overall stability and solubility of the compound.
Comparison with Similar Compounds
Similar Compounds
- 4-(Aminomethyl)benzoic acid
- 4-(Aminomethyl)pyridine
- 4-(Aminomethyl)fluorescein
Uniqueness
4-(Aminomethyl)-3-cyclopropoxy-N,N-dimethylpicolinamide is unique due to its combination of functional groups, which confer specific chemical and biological properties. The presence of the cyclopropoxy group distinguishes it from other similar compounds and may contribute to its enhanced reactivity and binding affinity in various applications.
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
4-(aminomethyl)-3-cyclopropyloxy-N,N-dimethylpyridine-2-carboxamide |
InChI |
InChI=1S/C12H17N3O2/c1-15(2)12(16)10-11(17-9-3-4-9)8(7-13)5-6-14-10/h5-6,9H,3-4,7,13H2,1-2H3 |
InChI Key |
FOVACCNTXDQOOT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C(=O)C1=NC=CC(=C1OC2CC2)CN |
Origin of Product |
United States |
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